molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-49-2

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Número de catálogo: B111854
Número CAS: 1415811-49-2
Peso molecular: 260.24 g/mol
Clave InChI: FVGRNYLHBYNHAI-SBMIAAHKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N2O4\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4

This structure features a nitro group and a carboxylic acid moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various quinoline derivatives. The compound has been evaluated for its activity against several bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Pseudomonas aeruginosa
    • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Methodology :
    • The antibacterial activity was assessed using the agar diffusion method. Minimum Inhibitory Concentration (MIC) values were determined to quantify effectiveness.
  • Results Summary :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus , with a MIC of approximately 64 μg/mL.
    • Moderate activity was noted against E. coli , with a MIC of 128 μg/mL.
    • Weak inhibition was observed against Bacillus subtilis , Pseudomonas aeruginosa , and MRSA, with MICs exceeding 256 μg/mL.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis>256
Pseudomonas aeruginosa>256
Methicillin-resistant S. aureus>256

These results indicate that while the compound shows promise as an antibacterial agent, further structural modifications may enhance its efficacy against resistant strains.

Cytotoxicity Studies

In addition to antibacterial properties, cytotoxicity assays were performed using mouse macrophage cell lines (RAW 264.7):

  • The compound demonstrated low cytotoxicity with IC50 values of 98.2 μg/mL and 56.8 μg/mL for two different derivatives.
  • These values suggest a favorable safety profile compared to standard antibiotics like ampicillin and gentamycin.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural characteristics:

  • Lipophilicity : Higher lipophilicity (LogP values) tends to enhance antibacterial activity. For instance, compounds with longer side chains showed stronger activity against E. coli.
  • Flexibility of Side Chains : Flexible side chains contributed positively to antibacterial efficacy, particularly against E. coli.

Case Studies

  • A study synthesized several derivatives of quinoline-4-carboxylic acid and tested their antibacterial properties. The most active compounds were structurally similar to this compound but featured modifications that improved their activity profile .
  • Another research effort focused on the evaluation of nitro-substituted quinolines for their potential as RORγ modulators, indicating a broader therapeutic application beyond antibacterial effects .

Propiedades

IUPAC Name

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGRNYLHBYNHAI-SBMIAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.